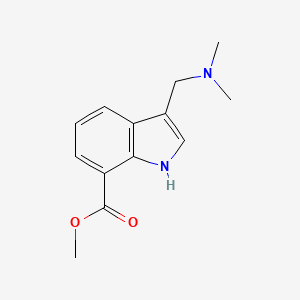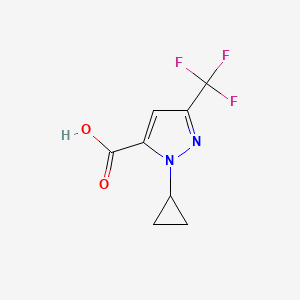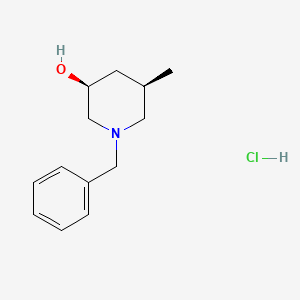
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)” involves radical copolymerizations . Another example is the synthesis of “3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol” which involves the reaction of “(S)-1-(dimethylamino)-2-methylpentan-3-one” with “3-bromo anisole” under Grignard conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated theoretically. For example, theoretical investigations on the molecular structure of “9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol” were carried out .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene has been studied . Another example is the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” which was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, “3-Dimethylaminopropylamine” is a known skin irritant . Another compound, “3-Methyl-1-cyclohexene”, is a highly flammable liquid and vapor that causes skin and eye irritation .Wissenschaftliche Forschungsanwendungen
Synthesis of Lithium Enolate
This compound is utilized in the synthesis of lithium enolate, which is a crucial intermediate in organic synthesis. Lithium enolate is formed through the reaction with lithium diisopropylamide, enabling further chemical transformations .
Creation of Disperse Dyes
Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate serves as a starting material for the synthesis of disperse dyes. These dyes are used for coloring polyester fabrics and are characterized by their resistance to light, rubbing, perspiration, and washing .
Antimicrobial Activity
The compound has potential applications in the development of antimicrobial agents. The synthesized dyes derived from this compound have been tested for biological activity against various fungi, yeast, and Gram-positive and Gram-negative bacteria .
Self-Cleaning Textiles
Incorporating this compound into textile treatments can impart self-cleaning properties. This is achieved by applying zinc oxide nanoparticles to polyester fabrics treated with the compound, enhancing their light fastness and antibacterial efficacy .
UV Protection
The compound, when used in conjunction with zinc oxide nanoparticles, can enhance the UV protection of textiles. This application is particularly valuable for outdoor fabrics and clothing that require additional protection from harmful UV rays .
Organic Synthesis Building Block
As an organic building block, this compound is valuable for constructing complex molecular structures. It is used in various organic synthesis applications, including the preparation of pharmaceuticals and other biologically active molecules .
Enaminone Derivative Synthesis
The compound is a precursor for the synthesis of enaminone derivatives. These derivatives are important intermediates in the production of various organic compounds, including pharmaceuticals and agrochemicals .
Solvent and Reaction Promoter
In certain synthetic processes, Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate can act as a solvent and reaction promoter. This is particularly useful in reactions requiring specific environmental conditions .
Wirkmechanismus
The mechanism of action for similar compounds can vary widely. For instance, “Hexazinone” functions by inhibiting photosynthesis and thus is a nonselective herbicide . Another compound, “3-{3-[(DIMETHYLAMINO)METHYL]-1H-INDOL-7-YL}PROPAN-1-OL”, belongs to the class of organic compounds known as 3-alkylindoles .
Safety and Hazards
The safety and hazards associated with similar compounds can also vary widely. For instance, “3-Methyl-1-cyclohexene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is a highly flammable liquid and vapor that causes skin and eye irritation . Another compound, “3-Dimethylaminopropylamine”, is also considered hazardous and is a known skin irritant .
Zukünftige Richtungen
The future directions for similar compounds can be quite diverse. For instance, “Methyl 3-(dimethylamino)propionate” is being used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . Another compound, “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)”, is being used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .
Eigenschaften
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)8-9-7-14-12-10(9)5-4-6-11(12)13(16)17-3/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGIKRSAASRUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)
![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)



![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
